molecular formula C7H7F2NO B1601554 4-Ethoxy-2,6-difluoropyridine CAS No. 837364-93-9

4-Ethoxy-2,6-difluoropyridine

Cat. No. B1601554
M. Wt: 159.13 g/mol
InChI Key: PRXAJWCSWZZUFI-UHFFFAOYSA-N
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Description

4-Ethoxy-2,6-difluoropyridine (4-EDP) is a synthetic organofluorine compound composed of a pyridine ring and two fluorine atoms. It is a colorless liquid at room temperature and has a boiling point of 200°C. 4-EDP has a wide range of applications in scientific research and laboratory experiments, including its use as a reagent in organic synthesis, a catalyst in polymerization reactions, and a ligand in coordination chemistry. In addition, 4-EDP has been studied for its potential biochemical and physiological effects.

Scientific Research Applications

  • Regioselectivity in Deprotometalation of Pyridines :

    • A study by Hedidi et al. (2016) explored the deprotometalation of methoxy- and fluoro-pyridines, including 2,6-difluoropyridine. This process, using a mixed lithium-zinc combination, was efficient in functionalizing specific positions of the pyridine ring, indicating potential applications in selective chemical synthesis.
  • Quantum Mechanical and Spectroscopic Analysis :

    • Research on a related compound, 2-ethoxy-4-(pyridine-2yliminomethyl)-phenol, was conducted by Hajam et al. (2021). They performed detailed vibrational frequency calculations, UV-Vis analysis, and molecular docking studies, which can be extrapolated to study the properties and interactions of 4-Ethoxy-2,6-difluoropyridine.
  • Synthesis of Trifluoromethyl-Substituted Heteroarenes :

    • The synthesis and application of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a precursor related to 4-Ethoxy-2,6-difluoropyridine, was investigated by Sommer et al. (2017). ETFBO is used for preparing trifluoromethyl-substituted thiophenes, furans, pyrrols, and piperazines, highlighting its utility in synthesizing diverse heteroaromatic compounds.
  • Protection of Hydroxyl Groups in Carbohydrate Chemistry :

    • The study by Spjut et al. (2010) designed and synthesized a group for hydroxyl protection, which can be related to the functionalization possibilities of 4-Ethoxy-2,6-difluoropyridine in carbohydrate chemistry.
  • Synthesis and Biological Activity of Fluorinated Compounds :

    • Research by Raache et al. (2016) focused on synthesizing new fluorinated compounds, including derivatives of 4-amino-2-ethoxy-3,5,6trifluoropyridine, and evaluating their biological significance, indicating the potential medicinal chemistry applications of fluoropyridines.

properties

IUPAC Name

4-ethoxy-2,6-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c1-2-11-5-3-6(8)10-7(9)4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXAJWCSWZZUFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90479221
Record name 4-Ethoxy-2,6-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2,6-difluoropyridine

CAS RN

837364-93-9
Record name 4-Ethoxy-2,6-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Schlosser, T Rausis - Helvetica chimica acta, 2005 - Wiley Online Library
The relative displacement rates of the halide substituent from 2‐fluoro‐ and 2‐chloropyridines by EtONa in EtOH at +25 were assessed by competition kinetics. The 2‐fluoropyridine …
Number of citations: 39 onlinelibrary.wiley.com
M Schlosser, C Bobbio, T Rausis - The Journal of Organic …, 2005 - ACS Publications
2,4-Difluoropyridine, 2,4-dichloropyridine, 2,4,6-trifluoropyridine, 2,4,6-trichloropyridine and 2,3,4,6-tetrafluoropyridine react with standard nucleophiles exclusively at the 4-position …
Number of citations: 55 pubs.acs.org
DZH Zee - 2017 - search.proquest.com
One of the key challenges of modern chemistry is to couple renewable energy sources, such as sunlight, to energy storage, by efficiently converting energy-poor molecules into energy-…
Number of citations: 2 search.proquest.com
AC Wood - 2014 - orca.cardiff.ac.uk
The effect of light on plants is fundamental to our understanding of the biological world. Photo-activated processes within botanical cells are controlled by two distinct colours; red light …
Number of citations: 2 orca.cardiff.ac.uk

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